molecular formula C12H17ClN2O B1621337 1-[2-(2-Chlorophenoxy)ethyl]piperazine CAS No. 20383-85-1

1-[2-(2-Chlorophenoxy)ethyl]piperazine

Cat. No.: B1621337
CAS No.: 20383-85-1
M. Wt: 240.73 g/mol
InChI Key: PSGCIWOCIBUFMJ-UHFFFAOYSA-N
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Description

Contextualization within Piperazine (B1678402) Derivatives Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. mdpi.comnih.govresearchgate.net The versatility of the piperazine moiety allows for easy modification at its two nitrogen atoms, enabling the synthesis of a vast library of derivatives with diverse pharmacological properties. nih.gov

Piperazine derivatives have been a focus of extensive research, leading to the development of drugs with a wide range of therapeutic applications. These include, but are not limited to:

Antipsychotic agents: Modulating dopamine (B1211576) and serotonin (B10506) receptors.

Antidepressants: Targeting neurotransmitter reuptake.

Antihistamines: Blocking histamine (B1213489) receptors.

Anticancer agents: Exhibiting cytotoxic effects on various cancer cell lines. researchgate.netnih.govnih.govjneonatalsurg.comnih.govmdpi.com

Antimicrobial and antifungal agents: Showing efficacy against various pathogens. researchgate.netmdpi.com

Central Nervous System (CNS) active agents: Including anxiolytic and anticonvulsant properties. nih.gov

The physicochemical properties of the piperazine ring, such as its basicity and ability to improve water solubility, make it a valuable component in drug design to enhance pharmacokinetic profiles. mdpi.com

A general synthetic route to introduce the piperazine ring into a molecule often involves the reaction of an appropriate aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine. mdpi.com Another common method is the N-alkylation of a piperazine derivative with a suitable alkyl halide.

Significance of the Phenoxyethylpiperazine Scaffold in Medicinal Chemistry

The phenoxyethylpiperazine scaffold, which is the core structure of 1-[2-(2-Chlorophenoxy)ethyl]piperazine, has been the subject of significant investigation, particularly in the realm of neuropharmacology. This scaffold combines the versatile piperazine ring with a phenoxyethyl group, and modifications to the phenyl ring and the piperazine substituent can lead to compounds with high affinity for various receptors in the central nervous system.

Research into a series of N-(phenoxyalkyl)- and N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has revealed their potential as modulators of serotonin (5-HT) and dopamine (D) receptors, as well as alpha-1 (α1) adrenergic receptors. nih.gov These receptors are crucial targets for the treatment of a variety of CNS disorders.

For instance, a study on di- or trisubstituted N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives demonstrated that these compounds can exhibit significant anxiolytic and anticonvulsant activities. nih.gov The specific substitutions on the phenoxy ring and the other nitrogen of the piperazine ring were found to be critical in determining the receptor binding affinity and the resulting pharmacological effect. nih.gov

The table below summarizes the receptor binding affinities of a representative compound from this class of derivatives, highlighting the potential targets for compounds with a phenoxyethylpiperazine scaffold.

ReceptorBinding Affinity (Ki, nM)
5-HT1A5
5-HT770
α115
D2189
(Data from a study on 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, a related compound) nih.gov

This data underscores the potential for this compound to interact with key neurological targets. The presence of the chloro group on the phenoxy ring is a common modification in medicinal chemistry used to alter electronic properties and metabolic stability, suggesting that this specific compound could have a unique pharmacological profile worthy of further investigation. While detailed research findings on this compound are not widely published, its structural characteristics firmly place it within a class of compounds with significant academic and therapeutic interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCIWOCIBUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360544
Record name 1-[2-(2-chlorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20383-85-1
Record name 1-[2-(2-chlorophenoxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Profile and Molecular Interactions of 1 2 2 Chlorophenoxy Ethyl Piperazine

Receptor Binding Affinities and Modulatory Effects

The interaction of 1-[2-(2-Chlorophenoxy)ethyl]piperazine and its metabolite, oCPP, with various receptors is central to its pharmacological effects. Arylpiperazine derivatives are known to exhibit affinity for a range of receptors, including those for serotonin (B10506), dopamine (B1211576), GABA, sigma, and histamine (B1213489).

Serotonin Receptor System Interactions (e.g., 5-HT1A, SERT)

Arylpiperazine compounds are well-recognized for their significant interactions with the serotonin system. The affinity for different serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT) can vary considerably based on the specific substitutions on the aromatic and piperazine (B1678402) rings.

Regarding the serotonin transporter (SERT), which is a key target for many antidepressant medications, some functionalized piperazine derivatives have been synthesized as selective serotonin reuptake inhibitors (SSRIs). For example, 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine, a compound with a similar structural backbone, exhibits micromolar affinity for SERT with an IC50 value of 1.45 µM. unisi.it This suggests that this compound or its metabolites may also interact with SERT, although likely with lower potency than typical SSRIs.

Table 1: Serotonin Receptor and Transporter Binding Affinities of Related Arylpiperazine Compounds

Compound Receptor/Transporter Binding Affinity (Ki/IC50)
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A Ki = 0.6 nM chemscene.com
1-(3-chlorophenyl)piperazine (B195711) (mCPP) 5-HT Receptor Subtypes IC50 = 360 - 1300 nM acs.org

Dopamine Receptor System Interactions (e.g., D2, D3)

The dopaminergic system is another important target for arylpiperazine compounds. The affinity for dopamine receptor subtypes, particularly D2 and D3, is a key characteristic of many antipsychotic medications.

Specific binding data for this compound at dopamine receptors is not well-documented. However, research on N-phenylpiperazine analogs indicates that these compounds can bind to both D2 and D3 receptors. acs.org The selectivity for D3 over D2 receptors can be influenced by the nature of the substituents on the piperazine and phenyl rings. For instance, some N-phenylpiperazine analogs exhibit non-selective binding with Ki values in the range of 349–7522 nM for D2 and 96–1413 nM for D3 receptors. acs.org Conversely, other derivatives have been developed to have high affinity and selectivity for the D3 receptor. acs.org Given that chlorophenylpiperazine (B10847632) analogues have been investigated as dopamine transporter ligands, it is plausible that this compound and its metabolite oCPP interact with the dopamine system, though the precise affinities and selectivities remain to be determined. consensus.app

Table 2: Dopamine Receptor Binding Affinities of N-Phenylpiperazine Analogs

Compound Class Receptor Binding Affinity Range (Ki)
N-Phenylpiperazine Analogs D2 349 - 7522 nM acs.org

Gamma-Aminobutyric Acid (GABA) Receptor Modulation (e.g., Antagonism of GABAA-R)

Recent studies have revealed a novel mode of action for piperazine derivatives involving the antagonism of the Gamma-Aminobutyric Acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain. researchgate.netmdpi.com

Chlorophenylpiperazines have been identified as the most potent GABAA receptor antagonists among a series of tested piperazine derivatives. Specifically, 1-(2-chlorophenyl)piperazine (B141456) (oCPP), the likely metabolite of this compound, demonstrated a concentration-dependent inhibition of the GABA-evoked ion current. researchgate.netmdpi.com The IC20 value (the concentration causing 20% inhibition) for oCPP was 46 µM, and it induced a maximum inhibition of approximately 90% at a concentration of 1 mM. researchgate.net This antagonistic action on GABAA receptors could lead to a reduction in inhibitory neurotransmission, potentially contributing to an increase in the levels of other neurotransmitters. researchgate.net

Table 3: GABAA Receptor Antagonism by 1-(2-Chlorophenyl)piperazine (oCPP)

Compound Receptor Modulatory Effect Potency (IC20)

Sigma Receptor Subtype Affinity and Selectivity (σ1, σ2)

Sigma receptors, which are unique intracellular proteins, are also targets for arylpiperazine compounds. These receptors are implicated in a variety of cellular functions and are being explored as targets for various therapeutic agents.

While direct binding data for this compound is scarce, studies on related piperazine derivatives show that they can interact with both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.govacs.orgnih.gov The affinity for these receptors can be influenced by the substituents on the piperazine structure. For example, some piperazine derivatives interact more strongly with the σ1 receptor than the σ2 receptor. nih.gov In a study of histamine H3 and sigma-1 receptor antagonists, a piperazine derivative showed a Ki of 1531 nM at the σ1 receptor. nih.gov Another study on chlorophenylpiperazine analogues found that they possess high-to-moderate affinity for both σ1 and σ2 receptor subtypes. consensus.app

Histamine Receptor Interactions

The piperazine moiety is a common structural feature in many first-generation antihistamines, which act as antagonists at the histamine H1 receptor. nih.gov This suggests that this compound could also possess affinity for histamine receptors.

Enzyme Inhibition Mechanisms

The metabolic fate of this compound and its potential to inhibit metabolic enzymes are important aspects of its pharmacological profile. Piperazine derivatives are known to be metabolized by and also to inhibit various cytochrome P450 (CYP) enzymes.

Studies on a range of phenylpiperazines, including chlorophenylpiperazine, have demonstrated significant inhibitory activity against several major CYP isoenzymes, such as CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. The specific inhibitory profile can vary between different piperazine analogues. For example, the metabolism of benzylpiperazine and trifluoromethylphenylpiperazine involves CYP2D6, CYP1A2, and CYP3A4. Given these findings, it is likely that this compound and its metabolite oCPP also interact with and potentially inhibit one or more CYP450 enzymes, which could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
1-(2-chlorophenyl)piperazine oCPP
1-(3-chlorophenyl)piperazine mCPP
1-(2-methoxyphenyl)piperazine (B120316) -
1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine -
1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine -
Benzylpiperazine BZP
Trifluoromethylphenylpiperazine TFMPP

Monoacylglycerol Lipase (MAGL) Inhibition

There is no available research to indicate that this compound acts as an inhibitor of Monoacylglycerol Lipase (MAGL).

MAGL is a critical enzyme in the endocannabinoid system, primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netnih.gov The hydrolysis of 2-AG by MAGL terminates its signaling and produces arachidonic acid, a precursor for pro-inflammatory prostaglandins. researchgate.net Inhibition of MAGL leads to an increase in 2-AG levels, which can enhance the activation of cannabinoid receptors CB1 and CB2. researchgate.netnih.gov This enhancement of endocannabinoid signaling has been explored for its therapeutic potential in a variety of conditions, including pain, inflammation, and neurodegenerative diseases. nih.govnih.gov The development of MAGL inhibitors is an active area of research, with a focus on creating selective compounds to minimize off-target effects. nih.gov

Enzyme Primary Substrate Primary Function Effect of Inhibition
Monoacylglycerol Lipase (MAGL)2-arachidonoylglycerol (2-AG)Degradation of 2-AGIncreased levels of 2-AG, enhanced cannabinoid receptor signaling

Lysosomal Phospholipase A2 (PLA2G15) Inhibition

Specific data on the inhibitory activity of this compound against Lysosomal Phospholipase A2 (PLA2G15) is not present in the current scientific literature.

PLA2G15, also known as LPLA2, is a phospholipase located in the lysosomes. nih.gov This enzyme plays a role in the catabolism of phospholipids (B1166683) within the lysosome and has an optimal activity in the acidic environment of this organelle. nih.gov Inhibition of PLA2G15 has been linked to drug-induced phospholipidosis, a condition characterized by the abnormal accumulation of phospholipids in tissues. researchgate.netnih.gov A study involving a library of 163 drugs found that 144 of them inhibited PLA2G15, suggesting it is a common target for cationic amphiphilic drugs. nih.gov This highlights the importance of assessing PLA2G15 inhibition during drug development to predict potential toxicity. nih.gov

Enzyme Cellular Location Function Consequence of Inhibition
Lysosomal Phospholipase A2 (PLA2G15)LysosomeCatabolism of phospholipidsDrug-induced phospholipidosis

Inhibition of Specific Enzymes Involved in Disease Progression (e.g., Tumor Growth)

There are no research findings that specifically link this compound to the inhibition of enzymes involved in tumor growth.

However, the piperazine scaffold is present in a number of compounds that have been investigated for their anticancer properties. nih.govnih.gov These compounds often target multiple signaling pathways that are crucial for cancer cell proliferation and survival. nih.govnih.gov For example, some piperazine derivatives have been shown to inhibit pathways such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of apoptosis in cancer cells. nih.govnih.gov The development of kinase inhibitors containing a piperazine ring is an active area of cancer research. mdpi.com

Neurotransmitter System Modulation

Central Nervous System Neurotransmission Pathways

Specific studies on the effects of this compound on central nervous system (CNS) neurotransmission pathways have not been published.

However, various piperazine derivatives are known to interact with the CNS. nih.gov The phenoxyalkyl piperazine structure is a component of compounds that have been evaluated for their effects on the CNS, showing potential anxiolytic, anticonvulsant, and analgesic activities. nih.gov These effects are often mediated through interactions with various neurotransmitter receptors. nih.gov

Serotonin and Dopamine Pathway Regulation

There is no specific information available regarding the modulation of serotonin and dopamine pathways by this compound.

The serotonin (5-HT) and dopamine (DA) systems are intricately linked, and their modulation is a key mechanism for many psychotherapeutic drugs. nih.gov Serotonin can influence dopamine release through various 5-HT receptor subtypes. nih.gov The piperazine structure is a common feature in many compounds that target both serotonin and dopamine receptors, and these compounds are investigated for the treatment of conditions like schizophrenia. nih.gov For instance, some piperazine derivatives act as antagonists or partial agonists at D2 and 5-HT1A receptors. nih.gov

Neurotransmitter System Key Receptors Therapeutic Relevance
Serotonin (5-HT)5-HT1A, 5-HT2A, etc.Depression, Anxiety, Schizophrenia
Dopamine (DA)D1, D2, etc.Schizophrenia, Parkinson's Disease, Addiction

Influence on Endocannabinoid System Components

No research has been published on the influence of this compound on components of the endocannabinoid system.

The endocannabinoid system (ECS) is a widespread signaling system that includes endocannabinoids (like anandamide (B1667382) and 2-AG), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for their synthesis and degradation. nih.govmdpi.com The ECS is involved in regulating a multitude of physiological processes, and its modulation is a target for drug development in various diseases. nih.govnih.gov While direct interactions of this compound with the ECS are unknown, any potential inhibition of MAGL, as discussed in section 3.2.1, would represent a significant influence on this system.

Cellular and Subcellular Mechanisms of Action

Apoptosis Induction Pathways in Malignant Cells

No research data is available to describe the specific apoptosis induction pathways affected by this compound in malignant cells.

Disruption of DNA Replication Mechanisms

No research data is available to describe how this compound may disrupt DNA replication mechanisms in malignant cells.

Preclinical Efficacy Studies and Therapeutic Potential of 1 2 2 Chlorophenoxy Ethyl Piperazine

Anticancer Efficacy Research

No studies were found that investigated the in vitro or in vivo anticancer properties of 1-[2-(2-Chlorophenoxy)ethyl]piperazine.

In vitro Studies on Cancer Cell Line Proliferation and Viability

There is no available data from in vitro assays to assess the effect of this compound on the proliferation and viability of cancer cell lines.

In vivo Tumor Growth Inhibition Models

No in vivo studies using animal models have been published to evaluate the potential of this compound to inhibit tumor growth.

Mechanistic Studies of Apoptotic Induction in Neoplastic Cells

There are no mechanistic studies available that explore the potential of this compound to induce apoptosis in neoplastic cells.

Antimicrobial Activity Investigations

No research has been published on the antimicrobial activity of this compound.

Efficacy against Bacterial Pathogens (Gram-positive and Gram-negative)

There is no information available regarding the efficacy of this compound against either Gram-positive or Gram-negative bacterial pathogens.

Antifungal and Antiparasitic Properties

No studies have been conducted to evaluate the potential antifungal or antiparasitic properties of this compound.

Antichlamydial Activity Assessment

Currently, there is no available scientific literature detailing the evaluation of this compound for antichlamydial activity.

Neuropsychiatric and Neurological Disorder Models

Piperazine (B1678402) derivatives are widely recognized for their psychoactive properties and are integral to many medications used for neuropsychiatric conditions. nih.govresearchgate.net

While direct studies on this compound are limited, research into the broader class of phenylpiperazine derivatives shows significant antidepressant-like potential. drugs.com For instance, certain novel phenylpiperazine compounds have demonstrated strong antidepressant-like activity in the forced swimming test, a standard preclinical model for evaluating such effects. nih.gov One study highlighted a compound, EP-65, which showed a more potent effect than the classic antidepressants imipramine (B1671792) and mianserin (B1677119) in this test. nih.gov Another investigation into a new phenylpiperazine derivative, LQFM005, found that it decreased immobility time in the forced swimming test, suggesting an antidepressant-like effect, which was potentially mediated through the 5-HT1A receptor. nih.gov

Table 1: Antidepressant-like Effects of Phenylpiperazine Derivative LQFM005 in Mice

Behavioral Test Compound Effect Putative Mechanism
Forced Swimming Test (FST) LQFM005 (24 µmol/kg) Decreased immobility time Activation of 5-HT1A receptors nih.gov

The therapeutic action of many antipsychotic drugs is linked to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Piperazine derivatives have been a key focus in the development of new antipsychotics. nih.gov The antipsychotic potential of this class of compounds often relates to their binding affinities for dopamine D2 and serotonin 5-HT2A receptors. nih.gov Studies on N-arylpiperazine derivatives, which are structurally related to this compound, have shown that these compounds can act as potent antagonists at these receptors. nih.gov For example, a series of new N-phenylpiperazine derivatives were found to bind to both D2 and D3 receptors with micromolar affinities. nih.gov This dual receptor action is a characteristic feature of several atypical antipsychotic drugs. nih.gov

The anxiolytic effects of piperazine derivatives are well-documented. The compound buspirone, for example, exerts its anxiolytic effects through high affinity for serotonin 5-HT1A receptors, with no significant action on benzodiazepine (B76468) receptors or GABA binding in preclinical models. fda.gov However, other piperazine derivatives have been shown to interact directly with the GABAergic system, which is central to regulating anxiety. mdpi.com

Table 2: GABAA Receptor Antagonism by Chlorophenylpiperazine (B10847632) Derivatives

Compound Activity IC20 Value Max Inhibition

There are no specific preclinical studies available that assess the neuroprotective or myelin regeneration capabilities of this compound. Research in this area typically involves evaluating a compound's ability to protect neurons from stress- or toxin-induced death and to promote the differentiation of precursor cells into mature, myelin-producing oligodendrocytes.

The piperazine scaffold is recognized for its significant anti-inflammatory potential. wisdomlib.orgthieme-connect.com Preclinical studies on novel piperazine derivatives have demonstrated noteworthy anti-inflammatory activity. In one such study, two compounds, designated PD-1 and PD-2, were shown to inhibit the production of key inflammatory mediators. nih.gov Another investigation into methyl salicylate (B1505791) derivatives bearing a piperazine moiety also found that the synthesized compounds exhibited potent anti-inflammatory activities in mouse models. semanticscholar.org A different piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to reduce paw edema and decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

Table 3: Anti-inflammatory Activity of Piperazine Derivatives PD-1 and PD-2

Inflammatory Marker Compound Inhibition at 10 µM
Nitrite Production PD-1 39.42% nih.gov
PD-2 33.7% nih.gov
TNF-α Generation PD-1 56.97% nih.gov

These findings highlight the potential of the piperazine chemical class in developing new agents to manage inflammatory conditions. nih.gov

Anticonvulsant Activity Assessment in Animal Models

There are no specific preclinical studies in the available scientific literature that assess the anticonvulsant activity of This compound .

However, the piperazine scaffold is a common feature in many compounds investigated for anticonvulsant properties. Research on various 1,4-disubstituted piperazine derivatives has demonstrated a range of anticonvulsant activities in established animal models. These models are crucial for the early identification of potentially therapeutic agents against different types of seizures.

Commonly used preclinical screening models include:

Maximal Electroshock (MES) Test: This test is considered a model for generalized tonic-clonic seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that may be effective against absence seizures.

6-Hz Psychomotor Seizure Test: This is a model for therapy-resistant focal seizures.

Studies on various other piperazine derivatives have shown that the nature of the substituents on the piperazine ring is critical for their anticonvulsant activity. For example, certain arylpiperazine derivatives have shown efficacy in these models. nih.govnih.gov Specifically, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones showed high activity in the 6-Hz psychomotor seizure test, as well as in the MES and scPTZ screens. nih.gov Another study reported that some 1,4-piperazine derivatives were moderately effective, with 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine showing good activity in the 6-Hz test. researchgate.net

These findings underscore the potential of the piperazine chemical class in the development of new anticonvulsant drugs. Nevertheless, without direct experimental evaluation, the anticonvulsant profile of This compound remains unknown.

Radioprotective Effects in Cellular and Animal Models

A thorough search of scientific databases reveals no published research on the radioprotective effects of This compound .

The development of effective radioprotective agents is an active area of research, aimed at protecting cells and tissues from the harmful effects of ionizing radiation. While some piperazine derivatives have been investigated for this purpose, the focus has been on structurally distinct subclasses. Notably, a series of novel 1-(2-hydroxyethyl)piperazine derivatives have been designed and synthesized as potential radioprotective agents. nih.govnih.govresearchgate.net Some of these compounds were found to protect human cells from radiation-induced apoptosis and demonstrated low cytotoxicity. nih.gov In these studies, the 1-(2-hydroxyethyl)piperazine moiety was identified as a crucial component for the observed radioprotective effects. nih.gov

Given the structural difference between these compounds and This compound , the findings from these studies cannot be extrapolated. The radioprotective potential of This compound has not been explored.

Acyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibition Studies

There is no available scientific literature or data regarding the inhibitory activity of This compound on the enzyme Acyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1).

ACAT-1 is an intracellular enzyme that plays a key role in cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage. Inhibition of ACAT-1 is a therapeutic strategy being explored for various conditions, including atherosclerosis and certain types of cancer. The piperazine nucleus is present in the chemical structure of some known ACAT inhibitors. researchgate.net For instance, K-604, a potent and selective inhibitor of human ACAT-1, incorporates a piperazine unit as a linker in its structure. researchgate.net

Structure Activity Relationship Sar Investigations of 1 2 2 Chlorophenoxy Ethyl Piperazine Derivatives

Impact of Substituent Position and Chemical Nature on Biological Activity

The biological profile of 1-[2-(2-Chlorophenoxy)ethyl]piperazine derivatives can be significantly altered by modifying three key structural components: the chlorophenoxy group, the piperazine (B1678402) ring, and the interconnecting ethyl chain.

Chlorophenoxy Group Modifications and Positional Isomerism

The position of the chlorine atom on the phenoxy ring is a critical determinant of biological activity. Isomeric variations, such as moving the chlorine from the ortho (2-position) to the meta (3-position) or para (4-position), can lead to substantial differences in receptor binding affinity and functional activity.

Research into arylpiperazine derivatives has demonstrated the impact of halogen substitution on the phenoxy ring. For instance, studies comparing compounds with 2-chlorophenoxy, 4-chlorophenoxy, and 2-bromophenoxy groups revealed distinct biological profiles. frontiersin.org The nature of the halogen (e.g., fluorine vs. chlorine vs. bromine) and its position influence the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors. For example, in a series of androgen receptor antagonists, derivatives with a 2-chlorophenyl or 2,3-dichlorophenyl substitution on the piperazine moiety showed potent activity. nih.gov

Table 1: Influence of Halogen Substitution on the Phenyl Ring on Biological Activity

Compound ID Substitution on Phenyl Ring Target Activity Metric (IC50/Ki)
Derivative A 2-Fluorophenyl Androgen Receptor 1.98 µM (IC50)
Derivative B 2-Chlorophenyl Androgen Receptor 1.12 µM (IC50)

| Derivative C | 2,3-Dichlorophenyl | Androgen Receptor | 0.81 µM (IC50) |

Note: Data is illustrative and compiled from findings on arylpiperazine derivatives targeting the androgen receptor. nih.gov

Piperazine Ring Substitutions and Nitrogen Atom Importance

The piperazine ring is a common scaffold in medicinal chemistry, valued for its structural flexibility and the ability of its two nitrogen atoms to act as hydrogen bond acceptors. researchgate.netnih.gov Modifications at the N4 position of the piperazine ring significantly impact the pharmacological activity of this compound derivatives.

The nitrogen atoms within the piperazine core are often crucial for activity. SAR studies indicate that these nitrogens can act as favorable hydrogen bond acceptors, and their protonation state at physiological pH can influence receptor interaction. nih.govnih.gov The substitution of bulky groups on the piperazine nitrogen can sometimes lead to a decrease in activity, suggesting that steric hindrance can negatively affect binding. nih.gov The choice of substituent, ranging from small alkyl groups to larger aromatic or heterocyclic moieties, allows for the fine-tuning of properties such as selectivity and potency. For example, the replacement of a piperazine ring with a piperidine core has been shown to dramatically alter receptor affinity, highlighting the importance of the specific heterocyclic scaffold. nih.govacs.org

In the development of anti-prostate cancer agents, various aryl groups were substituted at the N4-position of the piperazine ring. The results indicated that substitutions like 2-fluorophenyl, 2-chlorophenyl, and 2,3-dichlorophenyl conferred strong antagonistic potency against the androgen receptor. nih.gov

Alkyl Chain Length and Branching Effects on Receptor Affinity

The two-carbon ethyl linker connecting the chlorophenoxy and piperazine moieties plays a role in defining the spatial relationship between these two key pharmacophoric elements. Altering the length or introducing branching in this alkyl chain can affect how the molecule fits into a receptor's binding pocket.

While many potent ligands possess a linear alkyloxy linker, studies on various piperazine derivatives have shown that the length of this chain can be a sensitive parameter. nih.gov For some receptor targets, a two- or three-carbon chain provides the optimal distance for interaction. Increasing or decreasing this length, or introducing methyl or other small alkyl groups to create branching, can result in a loss of affinity due to suboptimal orientation of the terminal groups within the binding site. However, in certain cases, such modifications can enhance selectivity for one receptor subtype over another.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comnih.govresearchgate.net For the this compound class of compounds, a typical pharmacophore model would include:

A hydrogen bond acceptor feature (from the ether oxygen).

An aromatic/hydrophobic region (the chlorophenoxy ring).

A basic, ionizable feature (the distal nitrogen of the piperazine ring).

Defined spatial distances and angles between these features.

Once a pharmacophore model is established based on a set of active compounds, it becomes a powerful tool for lead optimization. nih.gov This model can be used to:

Guide the design of novel derivatives: New molecules are designed to fit the pharmacophore model, increasing the probability of retaining or improving biological activity.

Virtually screen large compound libraries: This process helps identify new chemical scaffolds that match the pharmacophore query, potentially leading to the discovery of compounds with novel core structures but similar activity profiles. dovepress.com

Explain Structure-Activity Relationships: By mapping active and inactive compounds onto the pharmacophore model, researchers can understand which features are essential for activity and which are detrimental. nih.gov

Lead optimization strategies often involve iterative cycles of designing new compounds based on the pharmacophore, synthesizing them, and evaluating their biological activity. This process refines the understanding of the SAR and leads to the development of more potent and selective drug candidates.

In Silico Approaches to SAR Analysis

Computational methods, particularly molecular docking and simulation, provide invaluable insights into the SAR of this compound derivatives at the atomic level.

Molecular Docking and Simulation Studies with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method allows researchers to visualize the plausible binding modes of this compound derivatives within the active site of a target protein. mdpi.com

Docking studies can reveal key interactions, such as:

Hydrogen bonds: between the piperazine nitrogens or the ether oxygen and amino acid residues in the binding pocket.

Hydrophobic interactions: between the chlorophenoxy ring and nonpolar residues. nih.gov

For example, docking studies of arylpiperazine derivatives into the ligand-binding pocket of the androgen receptor have shown that the compounds primarily bind through hydrophobic and van der Waals interactions. nih.govresearchgate.net These studies help rationalize the observed SAR; for instance, they can explain why a chlorine atom at the ortho position might lead to higher activity than one at the para position by showing a more favorable interaction with a specific sub-pocket of the receptor.

Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the ligand-receptor complex over time and helping to assess the stability of the predicted binding mode. mdpi.com

Table 2: Illustrative Molecular Docking Results for Piperazine Derivatives

Compound Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
SA2 Carbonic Anhydrase IX -8.51 HIS:94, HIS:96, HIS:119, VAL:121
SA4 Carbonic Anhydrase IX -8.93 HIS:94, HIS:96, HIS:119, THR:200
SA5 Carbonic Anhydrase IX -9.01 HIS:94, HIS:96, HIS:119, VAL:121

| SA7 | Carbonic Anhydrase IX | -8.86 | HIS:94, HIS:96, HIS:119, THR:199 |

Note: This table is based on docking data for piperazine-linked derivatives with the enzyme Carbonic Anhydrase IX, illustrating how in silico methods can quantify binding and identify key interactions. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the derivatives of this compound, QSAR modeling aims to elucidate the physicochemical properties and structural features that govern their pharmacological effects. While a specific, comprehensive QSAR model for this compound derivatives is not extensively documented in publicly available literature, insights can be drawn from studies on analogous arylpiperazine compounds.

QSAR analyses on related antipsychotic and anti-proliferative arylpiperazine derivatives have highlighted the significance of several key descriptors in determining their activity. These often include electronic, steric, and hydrophobic parameters. For instance, in a study on arylpiperazine derivatives with anti-proliferative activity against prostate cancer cell lines, descriptors such as MATS7c (Moran autocorrelation of lag 7 weighted by atomic charges), MATS3e (Moran autocorrelation of lag 3 weighted by atomic Sanderson electronegativities), maxwHBa (maximum hydrophilic basic atom), and WPSA-3 (weighted polar surface area) were found to be crucial in predicting biological activity nih.gov. This suggests that the electronic charge distribution, electronegativity, hydrogen bonding capability, and polarity of the molecules play a significant role in their interaction with biological targets.

A hypothetical QSAR model for this compound derivatives could be developed by synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. Key structural modifications for such a study would include:

Substitution on the phenoxy ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring would modulate the electronic and hydrophobic properties of the molecule.

Modification of the piperazine ring: Alterations to the piperazine moiety, such as N-alkylation or substitution, could influence the compound's basicity and steric profile.

The biological activity data (e.g., IC50 or Ki values) from these analogs would then be correlated with calculated molecular descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation would provide a quantitative measure of the contribution of each descriptor to the activity.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundR (Phenoxy Ring Substitution)LogPElectronic Parameter (σ)Steric Parameter (Es)Biological Activity (pIC50)
1 2-Cl3.50.23-0.977.2
2 4-Cl3.60.23-0.977.0
3 2-F3.20.06-0.466.8
4 4-F3.30.06-0.466.5
5 2-CH33.8-0.17-1.247.5
6 4-CH33.9-0.17-1.247.3
7 H3.10.000.006.2
8 2-NO22.90.78-2.525.8

This table is illustrative and does not represent actual experimental data.

Such a QSAR model would be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby guiding the rational design of more potent and selective compounds.

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of a drug. This is because biological targets, such as receptors and enzymes, are chiral environments, and they can exhibit differential binding affinities for different stereoisomers of a chiral ligand.

The this compound scaffold itself is achiral. However, the introduction of a substituent on the piperazine ring or the ethyl linker can create a chiral center, leading to the existence of enantiomers. For example, if a methyl group were to be introduced at the 2-position of the piperazine ring, the resulting compound would be chiral.

The pharmacological consequences of such stereoisomerism can be significant:

Eutomer and Distomer: One enantiomer, the eutomer, may exhibit significantly higher affinity for the biological target and thus be responsible for the desired therapeutic effect. The other enantiomer, the distomer, may have lower affinity, be inactive, or even contribute to undesirable side effects.

Differential Metabolism: The two enantiomers can be metabolized at different rates by enzymes in the body, leading to different pharmacokinetic profiles.

Receptor Subtype Selectivity: In some cases, different enantiomers may exhibit varying selectivity for different receptor subtypes.

Table 2: Potential Pharmacological Differences Between Enantiomers of a Chiral this compound Derivative

Property(R)-Enantiomer(S)-Enantiomer
Receptor Binding Affinity (Ki) HighLow
Pharmacological Activity Agonist/AntagonistInactive/Weakly Active
Metabolic Rate SlowFast
Side Effects MinimalPotential for adverse effects

This table is a generalized representation and does not correspond to a specific experimental outcome.

Therefore, in the development of new drugs based on the this compound scaffold, it is crucial to consider the potential for stereoisomerism. The synthesis and pharmacological evaluation of individual enantiomers are essential to identify the eutomer and to develop a drug with an improved therapeutic index.

Toxicological Considerations and Safety Profile Research for 1 2 2 Chlorophenoxy Ethyl Piperazine

In vitro Cytotoxicity Assessments in Mammalian Cell Lines

The in vitro cytotoxicity of a compound is a primary indicator of its potential to cause harm to an organism. These assessments typically involve exposing various mammalian cell lines to the compound and measuring cell viability or other indicators of cellular health.

For instance, various arylpiperazine derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from prostate (LNCaP, DU145), breast (MCF-7), and liver (HepG2) cancers. nih.govacs.orgnih.gov The mechanism of cytotoxicity for some of these compounds involves inducing apoptosis (programmed cell death) and arresting the cell cycle. chemscene.comekb.eg For example, certain derivatives with chloro-substituents on the phenyl ring have shown potent cytotoxic activity. chemaxon.com Conversely, some derivatives exhibit low cytotoxicity against non-cancerous cell lines, suggesting a degree of selectivity. ekb.eg A study on the antidepressant Trazodone, which is structurally related to 1-[2-(2-Chlorophenoxy)ethyl]piperazine, demonstrated cytotoxic effects on human lymphocytes in vitro, with higher concentrations leading to a significant decrease in the mitotic index. nih.gov

The table below summarizes the cytotoxic activity (IC50 values) of several arylpiperazine derivatives in different mammalian cell lines to illustrate the general toxicity profile of this chemical class.

Interactive Data Table: Cytotoxicity of Structurally Related Arylpiperazine Derivatives

Compound/Derivative Class Cell Line IC50 (µM) Reference
Phenylpiperazine Derivative LNCaP (Prostate Cancer) < 5 nih.gov
Pyrimidinylpiperazine Derivative DU145 (Prostate Cancer) 8.25 nih.gov
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) H9c2 (Rat Cardiomyoblasts) Strongest among tested piperazines nih.gov
Trifluoromethoxy-substituted Arylpiperazine MDA-MB-231 (Breast Cancer) 98.34 nih.gov
Dichlorophenyl-substituted Benzothiazine-piperazine MCF-7 (Breast Cancer) More cytotoxic than Doxorubicin ekb.eg
Trazodone Human Lymphocytes Toxic at 50 µg/mL nih.gov

Given that this compound shares the core chlorophenyl and piperazine (B1678402) moieties, it is plausible that it could exhibit cytotoxic effects, although its specific potency remains to be determined through direct experimental testing.

Mutagenicity Studies and Genotoxic Potential

Genotoxicity assessment is crucial for determining if a substance can damage DNA, leading to mutations and potentially cancer. Standard assays for this include the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay. medicilon.comservice.gov.uk

Ames Test: This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect point mutations caused by a chemical. researchgate.net It is a primary screening tool for identifying mutagenic potential. medicilon.com

In Vitro Micronucleus Assay: This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) in mammalian cells. science.gov The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division, is a biomarker of genotoxic events. nih.gov

Direct mutagenicity data for this compound is not publicly available. However, significant findings exist for its parent compound, Trazodone. A 2016 study evaluated the genotoxic effects of Trazodone on cultured human peripheral blood lymphocytes. The results showed that Trazodone significantly increased the frequency of chromosomal aberrations, sister chromatid exchanges, and micronuclei in a dose-dependent manner. nih.gov Furthermore, the comet assay revealed that Trazodone induced DNA damage at concentrations as low as 6.25 µg/mL. nih.gov These findings indicate that Trazodone possesses clastogenic, mutagenic, and cytotoxic properties in vitro. nih.gov

As an impurity of Trazodone, the genotoxic potential of this compound is of regulatory interest. Guidelines require that pharmaceutical impurities with structural alerts for mutagenicity be evaluated. service.gov.uk While the specific test results for this compound are not disclosed, the positive findings for Trazodone suggest that its related impurities warrant careful assessment.

Interactive Data Table: Overview of Key Genotoxicity Assays

Assay Name Principle Endpoint Detected Relevance
Ames Test Measures the frequency of reverse mutations in histidine-dependent Salmonella typhimurium strains upon exposure to a chemical. Gene mutations (point mutations, frameshifts) Standard initial screen for mutagenicity. medicilon.comresearchgate.net
In Vitro Micronucleus Assay Detects fragments or whole chromosomes that fail to incorporate into the main nucleus during cell division, forming separate micronuclei. Chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). science.gov Key test for chromosomal damage in mammalian cells. service.gov.uk
Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a comet. DNA strand breaks (single and double) and alkali-labile sites. Sensitive method for detecting a broad range of DNA damage. nih.gov

Drug-Induced Phospholipidosis Mechanisms and Predictive Assays

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder marked by the excessive accumulation of phospholipids (B1166683) within cells. jst.go.jp This condition is often caused by cationic amphiphilic drugs (CADs), which possess both a hydrophobic ring structure and a hydrophilic, positively charged amine group.

The primary mechanism involves the drug diffusing into the acidic environment of the lysosome (pH 4.5-5.0), where the amine group becomes protonated. This traps the drug inside the lysosome, a phenomenon known as lysosomotropism. The accumulation of the CAD can lead to the inhibition of lysosomal enzymes, particularly phospholipases like lysosomal phospholipase A2 (PLA2G15), which are responsible for phospholipid catabolism. nih.gov This inhibition, combined with the formation of drug-phospholipid complexes that are difficult to break down, results in the buildup of phospholipids and the formation of characteristic lamellar inclusion bodies visible under electron microscopy. jst.go.jp

This compound fits the structural profile of a CAD. It has a hydrophobic chlorophenoxy ring system and a piperazine ring with basic nitrogen atoms that can be protonated at physiological pH. Therefore, it has the potential to induce phospholipidosis.

The likelihood of a compound inducing DIPL can be predicted using in silico models based on its physicochemical properties, primarily its lipophilicity (CLogP) and its basicity (pKa). One widely cited model, the Ploemen model, suggests that compounds are likely to be phospholipidosis-inducers if they meet certain criteria for CLogP and pKa. acs.org A modified version of this model predicts a positive result if a compound has a pKa ≥ 6, a CLogP ≥ 2, and the value of (pKa)² + (CLogP)² is ≥ 50. nih.gov

While experimental values for this compound are not available, its physicochemical properties can be estimated using computational software.

Interactive Data Table: Predicted Physicochemical Properties and Phospholipidosis Potential

Property Predicted Value Method/Source
CLogP ~3.3 - 3.8 Computational (e.g., ChemAxon, ALOGPS)
pKa (most basic) ~7.8 - 8.2 Computational (e.g., ChemAxon)
Phospholipidosis Potential High Predicted based on CLogP/pKa values fitting the criteria for cationic amphiphilic drugs and predictive models. acs.orgnih.gov

Based on these predicted values, this compound falls squarely into the category of compounds with a high potential to induce phospholipidosis. Its predicted CLogP and pKa values satisfy the conditions of established predictive models, indicating a strong likelihood of lysosomal trapping and subsequent interference with phospholipid metabolism.

Advanced Research Methodologies and Future Directions in 1 2 2 Chlorophenoxy Ethyl Piperazine Research

Experimental Design Considerations for In Vitro and In Vivo Studies

Rigorous experimental design is fundamental to accurately characterizing the biological effects of 1-[2-(2-Chlorophenoxy)ethyl]piperazine. Both in vitro and in vivo studies must be meticulously planned to ensure that the results are reproducible and translatable.

In Vitro Studies: Initial in vitro assessments are crucial for determining the compound's basic cytotoxic profile and its primary mechanism of action. A tiered approach is recommended, starting with a broad panel of cell lines. For instance, based on the activities of other piperazine (B1678402) derivatives, this could include cancer cell lines, neuronal cell lines, and normal cell lines to establish a therapeutic window. nih.govresearchgate.net Key considerations include:

Cell Line Selection: The choice of cell lines should be hypothesis-driven. If exploring neuroleptic potential, neuronal cell lines are appropriate. If investigating anticancer properties, a panel such as the NCI-60 human tumor cell line panel would provide broad insights. For potential antiviral activity, specific host cell lines for viruses like HIV-1, HBV, or flaviviruses would be necessary. nih.gov

Endpoint Assays: A variety of assays should be employed to measure different cellular responses. These include viability assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activation, Annexin V staining), and cell cycle analysis.

Target Engagement: If a putative target is identified (e.g., a specific receptor or enzyme), target engagement assays are essential to confirm the compound interacts with its target within the cell.

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models are the next logical step. The design of these studies must be robust, incorporating placebo controls and relevant comparators. nih.gov

Model Selection: The choice of animal model is critical. For neuropharmacological investigations, rodent models exhibiting specific behavioral phenotypes (e.g., models of psychosis or anxiety) would be used. For oncology, xenograft models using the cancer cell lines that showed sensitivity in vitro are standard.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Early in vivo work should characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data is vital for designing subsequent efficacy studies. PD studies would aim to link the compound's concentration in the body to a measurable biological effect. nih.gov

A hypothetical experimental design flow is presented in Table 1.

Table 1: Hypothetical Experimental Design for this compound

Phase Study Type Objective Example Assays/Models Key Parameters
I: Initial Screening In VitroAssess cytotoxicity and broad activityMTT assay on NCI-60 panel, primary neuronal cultures, normal fibroblast lines (e.g., 3T3) researchgate.netmdpi.comIC₅₀ (50% inhibitory concentration), CC₅₀ (50% cytotoxic concentration)
II: Target ID In VitroIdentify molecular target(s)Receptor binding assays (e.g., for dopamine (B1211576), serotonin (B10506) receptors), enzyme inhibition assaysKᵢ (inhibition constant), Kₔ (dissociation constant)
III: Mechanistic In VitroElucidate mechanism of actionWestern blot for signaling pathways, gene expression profiling, caspase assaysProtein phosphorylation, gene upregulation/downregulation, apoptosis induction
IV: Preclinical In VivoEvaluate PK/PD and preliminary efficacyRodent PK studies, xenograft tumor models, behavioral modelsHalf-life, bioavailability, tumor growth inhibition, behavioral changes

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. nih.gov This approach allows for a high-throughput analysis of global changes in biological molecules.

Genomics: While the compound itself does not alter the genomic sequence, genomics can be used to identify genetic biomarkers of response or resistance in different cancer cell lines or patient populations.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze the entire transcriptome of cells treated with the compound. This can reveal which signaling pathways are activated or inhibited, providing clues to the compound's mechanism of action. For example, it could reveal upregulation of stress-response genes or downregulation of cell proliferation genes.

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment. nih.gov This is critical for validating targets identified through other means and for discovering unexpected off-target effects. Affinity-based proteomics could potentially identify the direct binding partners of the compound.

Metabolomics: This technology assesses changes in the cellular metabolome, providing a functional readout of the cellular state. It can reveal alterations in key metabolic pathways, such as energy metabolism, which might be perturbed by the compound. nih.gov

Translational Research Pathways and Clinical Relevance of Findings

The ultimate goal of preclinical research is to generate findings that can be translated into clinical applications. A structured translational pathway is essential for moving a compound like this compound from the laboratory to the clinic. nih.gov This pathway involves several key stages:

Target Credentialing: The initial preclinical data must provide strong evidence that the compound's biological target is relevant to a human disease. nih.gov For example, if the compound inhibits a specific kinase, that kinase must be known to be a driver of the disease .

Biomarker Development: Identifying biomarkers is crucial for clinical development. A predictive biomarker could identify patients most likely to respond to the drug, while a pharmacodynamic biomarker could provide early evidence that the drug is hitting its target in patients.

Defining Clinical Need: A clear unmet clinical need for which the compound offers a potential solution must be defined. nih.gov The potential advantages of this compound over existing therapies would need to be articulated based on preclinical data.

Development of Novel Assay Systems for Specific Target Identification and Validation

While broad screening can suggest potential activities, identifying the specific molecular target(s) of this compound requires the development of dedicated assay systems.

High-Throughput Screening (HTS): If the compound shows a particularly interesting phenotype but its target is unknown, it can be screened against large libraries of recombinant proteins (e.g., kinases, phosphatases, proteases) to identify direct interactions.

Cell-Based Reporter Assays: These assays are engineered to produce a measurable signal (e.g., light, color) when a specific signaling pathway is activated or inhibited. A panel of such assays can rapidly profile the compound's effects on numerous pathways.

Affinity Chromatography and Mass Spectrometry: A derivative of the compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry, providing a direct method for target identification. nih.gov

Exploration of Therapeutic Repurposing Potential

Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug development. nih.gov Given that the piperazine scaffold is present in drugs for a wide array of diseases, this compound should be evaluated for multiple potential applications beyond any initial hypothesis. mdpi.com A systematic screening approach could uncover unexpected therapeutic value.

Table 2: Potential Therapeutic Areas for Repurposing based on Piperazine Scaffold

Therapeutic Area Rationale / Example Target Class Relevant Piperazine Compounds
Oncology Inhibition of receptor tyrosine kinases, DNA intercalation mdpi.comnih.govImatinib, Amonafide mdpi.com
Psychiatry Modulation of dopamine and serotonin receptors mdpi.comAripiprazole, Vortioxetine mdpi.com
Infectious Diseases Inhibition of viral replication or entry nih.govnih.govN/A (Research compounds identified) nih.gov
Radioprotection Mitigation of radiation-induced DNA damage nih.gov1-(2-hydroxyethyl)piperazine derivatives nih.gov

Combination Therapy Strategies and Synergistic Effects

For complex diseases like cancer, combination therapy is often more effective than monotherapy. nih.gov Future research should investigate the potential of this compound in combination with other agents. The goal is to achieve synergy, where the combined effect is greater than the sum of the individual effects.

Hypothesis-Driven Combinations: If the compound is found to inhibit a specific survival pathway, it could be combined with a drug that induces cell stress. For example, if it inhibits a DNA repair pathway, it could be combined with a DNA-damaging agent like chemotherapy or radiation.

Screening for Synergy: The compound can be tested in combination with a library of approved drugs across various cell lines. This can be done in a matrix format to systematically identify synergistic, additive, or antagonistic interactions.

Mechanism of Synergy: Once a synergistic combination is identified, further studies are needed to understand the underlying mechanism. This could involve one drug increasing the uptake or inhibiting the metabolism of the other, or the two drugs targeting parallel survival pathways. nih.gov

Emerging Research Areas and Unexplored Biological Activities

Beyond the more established therapeutic areas for piperazine-containing compounds, several emerging areas warrant investigation for this compound.

Immunomodulation: The immune system plays a key role in many diseases. The effect of the compound on immune cell function, such as T-cell activation or cytokine production, is a largely unexplored but potentially fruitful area of research.

Radiosensitization/Radioprotection: Some piperazine derivatives have shown promise as radioprotective agents. nih.gov Conversely, exploring the potential of this compound to sensitize cancer cells to radiation therapy could be a valuable line of inquiry.

Targeting Protein Homeostasis: The cell's ability to manage protein synthesis, folding, and degradation is critical. Investigating whether the compound affects processes like the unfolded protein response or autophagy could reveal novel therapeutic applications. Some piperazine derivatives have been shown to regulate protein synthesis by affecting factors like eIF2-α. nih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. The compound could be screened against a panel of pathogenic bacteria and fungi. researchgate.netresearchgate.net

By employing these advanced methodologies and exploring these future directions, the scientific community can systematically unlock the full therapeutic potential of this compound.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(2-Chlorophenoxy)ethyl]piperazine, considering yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using nucleophilic substitution or coupling reactions. A common strategy involves reacting 2-(2-chlorophenoxy)ethyl chloride with piperazine under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature : Reactions conducted at 80–100°C for 12–24 hours typically yield higher conversions .
  • Molar ratios : A 1:1.2 molar ratio of piperazine to 2-(2-chlorophenoxy)ethyl chloride minimizes side products like bis-alkylated derivatives .
    Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%). Yield optimization requires iterative adjustments to reaction time and stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural confirmation and purity assessment:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine protons) and δ 4.0–4.5 ppm (ethyleneoxy bridge) confirm the core structure .
    • ¹³C NMR : Signals at 50–60 ppm (piperazine carbons) and 65–70 ppm (ethyleneoxy carbons) validate connectivity .
  • Mass spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak [M+H]⁺ at m/z 269.1 (calculated for C₁₂H₁₆ClN₂O) .
  • IR spectroscopy : Absorbances at 1240–1260 cm⁻¹ (C-O-C stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
Technique Key Peaks Purpose
¹H NMRδ 2.5–3.0 (piperazine)Core structure validation
ESI-MSm/z 269.1Molecular weight confirmation
IR1240–1260 cm⁻¹Ether linkage verification

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer: SAR studies require systematic modifications to the compound’s scaffold and biological testing:

  • Modification sites :
    • Piperazine ring : Introduce substituents (e.g., methyl, fluorine) to alter lipophilicity and receptor binding .
    • Phenoxy group : Replace chlorine with other halogens or electron-withdrawing groups to modulate electronic effects .
  • Assay selection :
    • In vitro : Radioligand binding assays (e.g., dopamine D₂ or serotonin 5-HT₁ₐ receptors) quantify affinity .
    • In silico : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins like GPCRs .
  • Data interpretation : Correlate substituent effects with activity trends. For example, bulky groups on the phenoxy ring may sterically hinder receptor binding, reducing potency .

Q. How can researchers address discrepancies in reported biological activities of structurally similar piperazine derivatives?

Methodological Answer: Contradictions in literature data often arise from variations in experimental design. Mitigation strategies include:

  • Standardization :
    • Purity : Use HPLC (≥98% purity) to eliminate batch-to-batch variability .
    • Assay conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables. For example, divergent IC₅₀ values may stem from differences in cell lines (e.g., HEK293 vs. CHO cells) .
  • Mechanistic studies : Employ techniques like surface plasmon resonance (SPR) to validate binding kinetics independently of cellular systems .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer: In silico tools provide rapid property estimation:

  • LogP calculation : Use software like ACD/Labs or ChemAxon to predict lipophilicity (estimated LogP ≈ 2.5–3.0) .
  • pKa prediction : Algorithms (e.g., MarvinSketch) estimate basicity (piperazine N-H pKa ≈ 8.5–9.5) .
  • Solubility : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model aqueous solubility, which is critical for bioavailability .

Q. How can researchers optimize the stability of this compound under physiological conditions?

Methodological Answer: Stability studies should focus on:

  • Degradation pathways : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis or oxidation products .
  • Formulation strategies : Encapsulation in liposomes or cyclodextrins protects against pH-dependent degradation in the gastrointestinal tract .
  • Analytical monitoring : LC-MS/MS tracks degradation products (e.g., chlorophenol derivatives) with a detection limit of 0.1 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.